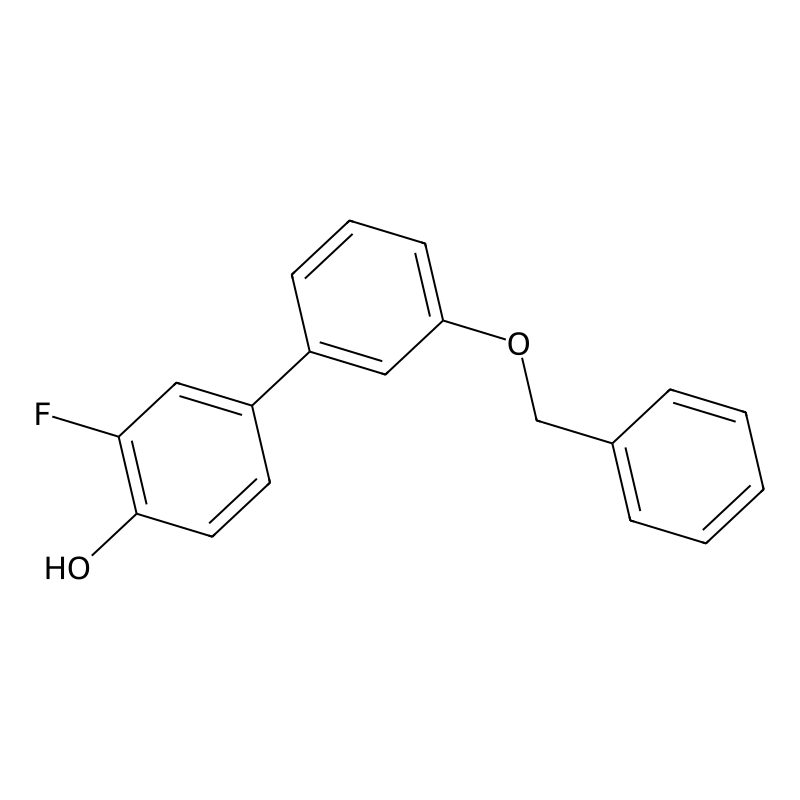

4-(3-Benzyloxyphenyl)-2-fluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Medicinal Chemistry:

The presence of the fluorophenol group and the benzyloxyphenyl moiety indicates potential for this compound to act as a precursor in the synthesis of more complex molecules with desired biological properties. Fluorine substitution is a common strategy in medicinal chemistry to modulate the activity and pharmacokinetics of drug candidates []. The benzyloxy protecting group can be installed and later cleaved under specific conditions to achieve the final desired structure.

Material Science Applications:

The fluorinated phenol group can influence the electronic properties of the molecule, making it a candidate for investigation in material science applications. Fluorinated organic materials are of interest for their potential applications in organic electronics, optoelectronic devices, and liquid crystals due to their unique properties [].

Ligand Design:

The molecule's structure offers the possibility of chelating metal ions through the oxygen atom of the phenol group. This characteristic could be valuable in the design of ligands for metal complexes used in catalysis or other applications.

Investigation as a Bioactive Agent:

Although there's a lack of specific research on this compound's bioactivity, the presence of the fluorophenol group can sometimes be associated with antifungal or antibacterial properties []. Further research would be needed to determine if 4-(3-Benzyloxyphenyl)-2-fluorophenol (95%) exhibits any such activity.

4-(3-Benzyloxyphenyl)-2-fluorophenol is an organic compound distinguished by its unique structural features, including a benzyloxy group attached to a phenyl ring, a hydroxyl group, and a fluorine atom positioned on the aromatic ring. This compound is characterized by the molecular formula and has a CAS number of 1261894-42-1. The presence of the benzyloxy and hydroxyl groups contributes to its solubility in organic solvents and potential reactivity in various

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: The compound can undergo reduction to remove the fluorine atom or convert the benzyloxy group into a hydroxyl group.

- Substitution: The fluorine atom may be substituted with other nucleophiles such as amines or thiols, allowing for the formation of diverse derivatives.

This compound has been investigated for its potential biological activities. It shows promise in various fields, including:

- Antimicrobial Activity: Studies suggest that it may exhibit antibacterial properties.

- Anticancer Activity: Research indicates potential interactions with biological macromolecules, such as proteins and DNA, which could contribute to anticancer effects

4-(3-Benzyloxyphenyl)-2-fluorophenol has diverse applications across several domains:

- Organic Synthesis: It serves as a building block for more complex molecules.

- Biological Research: Investigated for its interactions with proteins and DNA.

- Pharmaceutical Development: Explored for potential therapeutic properties including antimicrobial and anticancer activities.

- Material Science: Used in developing new materials and as an intermediate in synthesizing dyes and polymers.

The synthesis of 4-(3-Benzyloxyphenyl)-2-fluorophenol typically involves multi-step organic reactions. Common methods include:

- Nucleophilic Aromatic Substitution (S_NAr): This method introduces a fluorine atom into the aromatic ring.

- Williamson Ether Synthesis: The benzyloxy group is added via this reaction, where phenols react with benzyl halides in the presence of a base.

- Industrial Production: Optimized conditions are employed to enhance yield and purity, often involving catalysts and controlled environments for reaction

Research into interaction studies of 4-(3-Benzyloxyphenyl)-2-fluorophenol reveals its ability to bind to various biological macromolecules. This includes studies focusing on:

- Protein Binding: Its unique functional groups enhance interactions with specific proteins, potentially influencing biological pathways.

- DNA Interaction: Investigations into how this compound interacts with DNA may provide insights into its anticancer properties

Several compounds share structural similarities with 4-(3-Benzyloxyphenyl)-2-fluorophenol. These include:

Compound Name Structure/Functional Group Differences Unique Features 4-(3-Benzyloxyphenyl)-2-fluorobenzoic acid Contains a carboxylic acid group instead of a hydroxyl group Acidic properties may influence solubility and reactivity 4-(3-Benzyloxyphenyl)benzonitrile Features a nitrile group instead of a hydroxyl group Potentially different reactivity due to electron-withdrawing nature of nitrile 4-(3-Benzyloxyphenyl)-2-fluorobenzaldehyde Has an aldehyde group in place of the hydroxyl group Aldehyde may provide different reactivity patterns in synthesis Uniqueness: The combination of functional groups in 4-(3-Benzyloxyphenyl)-2-fluorophenol grants it distinct chemical reactivity and biological activity, particularly due to the stability imparted by the fluorine atom and the hydrophobic nature of the benzyloxy group. This makes it valuable for research and development compared to its analogs.

XLogP3

4.8Hydrogen Bond Acceptor Count

3Hydrogen Bond Donor Count

1Exact Mass

294.10560788 g/molMonoisotopic Mass

294.10560788 g/molHeavy Atom Count

22Dates

Last modified: 11-23-2023